molecular formula C14H22N2O2 B11723759 1-(3,4-Dimethoxyphenyl)-3,3-dimethylpiperazine

1-(3,4-Dimethoxyphenyl)-3,3-dimethylpiperazine

Cat. No.: B11723759
M. Wt: 250.34 g/mol
InChI Key: UUWPQKDPGLFESF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3,4-Dimethoxyphenyl)-3,3-dimethylpiperazine is an organic compound that belongs to the class of piperazines This compound is characterized by the presence of a piperazine ring substituted with a 3,4-dimethoxyphenyl group and two methyl groups

Preparation Methods

The synthesis of 1-(3,4-Dimethoxyphenyl)-3,3-dimethylpiperazine can be achieved through several synthetic routes. One common method involves the reaction of 3,4-dimethoxybenzaldehyde with piperazine in the presence of a suitable catalyst. The reaction conditions typically include a solvent such as ethanol and a temperature range of 60-80°C. Industrial production methods may involve the use of continuous flow reactors to optimize yield and purity.

Chemical Reactions Analysis

1-(3,4-Dimethoxyphenyl)-3,3-dimethylpiperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy groups can be replaced by other functional groups using reagents like sodium hydride and alkyl halides.

Scientific Research Applications

1-(3,4-Dimethoxyphenyl)-3,3-dimethylpiperazine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(3,4-Dimethoxyphenyl)-3,3-dimethylpiperazine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

1-(3,4-Dimethoxyphenyl)-3,3-dimethylpiperazine can be compared with other similar compounds such as:

    3,4-Dimethoxyphenethylamine: This compound is structurally similar but lacks the piperazine ring. It is known for its psychoactive properties.

    1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one: This compound contains additional functional groups and is studied for its potential bioactivity.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the piperazine ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C14H22N2O2

Molecular Weight

250.34 g/mol

IUPAC Name

1-(3,4-dimethoxyphenyl)-3,3-dimethylpiperazine

InChI

InChI=1S/C14H22N2O2/c1-14(2)10-16(8-7-15-14)11-5-6-12(17-3)13(9-11)18-4/h5-6,9,15H,7-8,10H2,1-4H3

InChI Key

UUWPQKDPGLFESF-UHFFFAOYSA-N

Canonical SMILES

CC1(CN(CCN1)C2=CC(=C(C=C2)OC)OC)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.